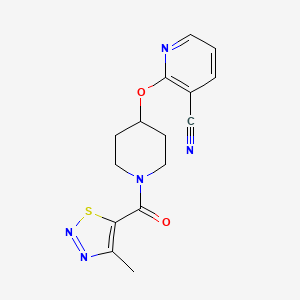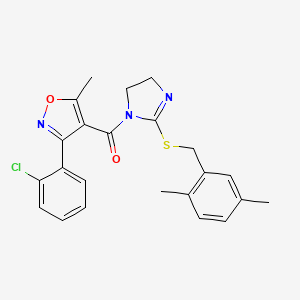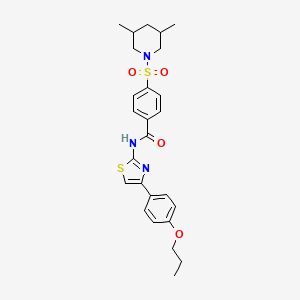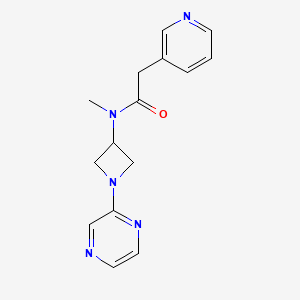
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry .
Synthesis Analysis
The synthesis of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid involves condensation reactions . The experimental lipophilicity of these derivatives was determined using reversed-phase thin-layer chromatography .
Molecular Structure Analysis
The molecular structure of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” can be analyzed using its 1H NMR spectrum . The spectrum shows various signals corresponding to different groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” and its derivatives can be studied using hydrazonoyl halides . These halides are widely used as reagents for the synthesis of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” can be analyzed using various techniques. For instance, its lipophilicity was determined using reversed-phase thin-layer chromatography .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Bacterial infections remain a significant public health concern, especially with the emergence of antibiotic-resistant strains. Researchers have synthesized novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity . Among these compounds, Compound 15 , featuring a 5-nitro-2-furoyl moiety, exhibited the highest bioactivity against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) ranged from 1.95 to 15.62 µg/mL, and the minimum bactericidal concentration (MBC)/MIC ratio was 1–4 µg/mL.
Key Intermediates in Pharmaceutical Synthesis
These derivatives can serve as crucial intermediates in the synthesis of pharmaceutical compounds. For instance, they play a role in the production of fezolinetant and deuterated fezolinetant , which have potential therapeutic applications .
Lipophilicity Studies
Understanding the lipophilicity of compounds is essential for drug design and pharmacokinetics. Researchers have investigated the lipophilicity of these derivatives, providing valuable insights for optimizing their pharmacological properties .
Spectroscopic Characterization
Researchers have employed techniques such as 1H NMR spectroscopy to characterize the novel derivatives. Signals corresponding to NH and =CH groups confirm successful condensation reactions .
Direcciones Futuras
The future directions for the study of “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” could involve further exploration of its biological activities. For instance, thiadiazole derivatives have shown a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Therefore, “2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” and its derivatives could be potential candidates for the development of new therapeutic agents.
Propiedades
IUPAC Name |
2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-13(23-19-18-10)15(21)20-7-4-12(5-8-20)22-14-11(9-16)3-2-6-17-14/h2-3,6,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRFNAIJPJQDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)





![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)